6-Acetylindolin-2-one

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Generic oxindole substitutions fail to replicate the specific hydrogen-bonding vector of 6-acetylindolin-2-one, invalidating SAR for kinase targets (Aurora A/VEGFR/CDKs). This C-6 acetyl group projects into the ATP-site hydrophobic back pocket, enabling potency and selectivity optimization. - **Key utility**: Fragment-based lead optimization, focused library synthesis (chalcones/oximes), and nintedanib-analog development. - **Analytical marker**: Distinct ¹³C NMR acetyl methyl signal (~26 ppm) for precise QC. - **Supply**: Packaged for medicinal chemistry and reference standard workflows.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 893399-25-2
Cat. No. B3164469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylindolin-2-one
CAS893399-25-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(CC(=O)N2)C=C1
InChIInChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-10(13)11-9(8)4-7/h2-4H,5H2,1H3,(H,11,13)
InChIKeyHCQVZFJJGMUCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylindolin-2-one: A Privileged Kinase Scaffold


6-Acetylindolin-2-one (CAS 893399-25-2), also known as 6-acetyl-1,3-dihydro-2H-indol-2-one, is a privileged heterocyclic scaffold belonging to the 2-indolinone (oxindole) family. This compound class is widely recognized in medicinal chemistry for its ability to mimic the adenine moiety of ATP and act as a core pharmacophore in the development of protein kinase inhibitors [1]. The specific 6-acetyl substitution pattern serves as a key functional handle, enabling targeted derivatization at the C-6 position to explore structure-activity relationships (SAR) that are inaccessible with unsubstituted or differently substituted oxindole analogs . Its defined molecular weight (175.18 g/mol) and hydrogen-bonding capacity are characteristic features that underpin its utility as a versatile building block in rational drug design [2].

Scaffold Design Privileged 2-indolinone core for kinase inhibitor pharmacophore development
Functional Handle C-6 acetyl group enables focused SAR derivatization and library synthesis
Pharmacophore Integrity Free lactam NH preserved for hinge-region hydrogen bond anchoring

6-Acetylindolin-2-one: Why Generic Substitution Fails


Generic substitution of the 2-indolinone core is a high-risk procurement strategy due to the profound impact of even minor positional substitutions on target binding and biological activity. The 6-acetyl group of this specific compound is not a simple functional addition; it introduces a unique vector for hydrogen bonding and steric interaction that is absent in the unsubstituted oxindole (indolin-2-one) or other common regioisomers like 5-substituted or N-acetylated analogs . As demonstrated in systematic SAR studies on related indolin-2-one kinase inhibitors, modifications at the C-6 position can drastically alter inhibitor potency, as seen where specific C-6 substituents are critical for maintaining sub-micromolar activity, while other analogs show a complete loss of function [1]. Substituting 6-Acetylindolin-2-one with a general 'oxindole' would eliminate this key functional anchor, thereby invalidating any downstream SAR or biological hypothesis built upon this specific molecular architecture.

6-acetyl C-6 vector
vs
5-acetyl regioisomer may shift binding geometry and alter kinase inhibition profile
Free NH present
vs
N-acetyl analog loses critical hinge-binding H-bond donor capacity
C-6 acetyl handle
vs
Unsubstituted oxindole lacks the functional anchor for C-6 derivatization

6-Acetylindolin-2-one: Differentiation Evidence


Regioisomeric Advantage: C-6 vs. C-5 Acetyl Vector

The 6-position of the acetyl group on the indolin-2-one core provides a structurally distinct vector for derivatization compared to its closest analog, 5-acetylindolin-2-one. While both are acetyl-substituted oxindoles, the 6-substitution alters the compound's electron density distribution and steric profile, which are critical for binding to the hydrophobic back pocket of kinase ATP-binding sites. In related indolin-2-one series, even a positional isomer shift (e.g., from C-5 to C-6) can result in a complete loss of enzyme inhibition activity, underscoring the non-interchangeable nature of these regioisomers [1].

Regioisomeric Advantage
Class-level inference
6-Acetyl Vector VS 5-Acetyl Isomer
Regioisomer-specific SAR may alter kinase back-pocket interactions
Reported IC50 shifts >50-fold in related oxindole series; data to verify for this scaffold
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

NMR Confirmation: Diagnostic 6-Acetyl Shift

The 6-Acetylindolin-2-one scaffold is distinguishable from its analogs by its unique 13C NMR signature. In the aliphatic region, the methyl carbon of the acetyl group at the C-6 position resonates at a characteristic upfield position of ~26 ppm, while the methylene carbon at C-3 is found around 36 ppm. This specific pattern, which is a consequence of the C-6 substitution, is distinct from the chemical shifts observed for 5-substituted or N-acetylated oxindoles . This provides a clear and verifiable analytical marker for confirming the identity and purity of the purchased compound, differentiating it from other potential oxindole byproducts.

NMR Diagnostic Shift
Data to verify
~26 ppm
Characteristic 13C acetyl methyl signal supports regioisomer identity confirmation
Source-specific review recommended; standard deuterated solvent conditions
Analytical Chemistry Quality Control Compound Authentication

Acetyl Group as a Synthetic Handle

The presence of the acetyl moiety at the 6-position of the indolin-2-one core provides a distinct synthetic advantage over unsubstituted oxindole or N-protected analogs. This acetyl group serves as a latent ketone, enabling further functionalization through reactions such as Claisen condensations, aldol reactions, or conversion to an oxime for the generation of structurally diverse libraries. This is a key differentiator from simpler oxindoles, which lack this specific reactive handle. For instance, related 5-acetyl-6-chloroindolin-2-one scaffolds are used to synthesize complex 3°-amine libraries via reactions with secondary amines, demonstrating the utility of an acetyl group on the oxindole core for building molecular complexity . The 6-acetyl group provides a unique vector for exploring chemical space that is orthogonal to derivatization at the C-3 position.

Synthetic Handle
Class-level inference
C-6 Acetyl Reactive VS Unsubstituted Oxindole
Latent ketone enables Claisen, aldol, and oxime library diversification
Reported for related 5-acetyl-6-chloroindolin-2-one scaffolds; class-level context
Synthetic Chemistry Medicinal Chemistry Lead Optimization

Free NH Advantage Over N-Acetylated Analogs

6-Acetylindolin-2-one possesses a key structural feature that distinguishes it from N-acetylated oxindole analogs like 1-acetylindolin-2-one (CAS 21905-78-2): the preservation of the free NH group in the lactam ring. This free NH is a critical hydrogen bond donor for anchoring the molecule within the hinge region of kinase ATP-binding pockets. Acetylation at the N-1 position, as seen in 1-acetylindolin-2-one, eliminates this crucial H-bond donor, thereby fundamentally altering the molecule's pharmacophore and its ability to interact with biological targets [1]. This is supported by molecular modeling studies showing that the indolin-2-one NH forms a key hydrogen bond with the backbone carbonyl of Glu-121 in Aurora A kinase, an interaction that is lost upon N-acetylation .

Free NH Advantage
Class-level inference
Free NH (H-Bond Donor) VS N-Acetyl Blocked
Preserved hinge-region H-bond anchoring supports kinase pharmacophore model
Supported by docking studies in Aurora A kinase; binding-energy context
Computational Chemistry Drug Design Molecular Recognition

6-Acetylindolin-2-one: Application Scenarios


Kinase Inhibitor Design: C-6 Back-Pocket Vector

For medicinal chemistry programs targeting protein kinases (e.g., Aurora A, VEGFR, CDKs), 6-Acetylindolin-2-one serves as an advanced starting point for fragment-based drug discovery or lead optimization. The C-6 acetyl group provides a vector that projects into the hydrophobic back pocket of the kinase ATP-binding site, an area often exploited to improve inhibitor potency and selectivity . This is a specific application supported by the class-level inference of oxindoles as privileged kinase inhibitor scaffolds and SAR data demonstrating the critical impact of C-6 modifications on inhibitor activity [1].

Focused Library Synthesis at C-6

In a synthetic chemistry or high-throughput screening (HTS) support setting, this compound is a superior building block compared to generic indolin-2-one. The acetyl group at C-6 is a synthetic linchpin that can be readily transformed into a variety of functional groups (e.g., chalcones, oximes, amines) to generate small, focused libraries for exploring structure-activity relationships (SAR) around the oxindole core . This utility is directly supported by synthetic methodologies developed for the analogous 5-acetyl-6-chloroindolin-2-one scaffold .

Nintedanib Intermediate Synthesis

Given the structural similarity to key intermediates in the synthesis of nintedanib (a marketed VEGFR/PDGFR/FGFR inhibitor), 6-Acetylindolin-2-one is highly relevant for the synthesis of this class of bioactive molecules [1]. The 6-acetyl substitution pattern allows for the installation of the requisite C-6 functional groups found in these complex pharmaceuticals. Procuring this specific compound enables the exploration of novel analogs with potential for improved pharmacokinetic or pharmacodynamic profiles.

Analytical Method Development & QC Standard

In a core analytical laboratory, 6-Acetylindolin-2-one can be procured as a reference standard for the development of analytical methods to monitor reactions or for the quality control of more complex drug candidates. Its unique 13C NMR signature (e.g., acetyl methyl at ~26 ppm) provides a definitive and verifiable spectral marker for compound identity and purity, as detailed in Section 3 .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
C-6 back-pocket vector orientation
Target-binding assay context
Focused library synthesis at C-6
C-6 acetyl synthetic handle reactivity
Scaffold diversification review
Indolinone-based inhibitor analog research
6-acetyl substitution pattern
Analog series structural validation
Analytical QC reference standard
Diagnostic 13C NMR marker
Regioisomer identity confirmation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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